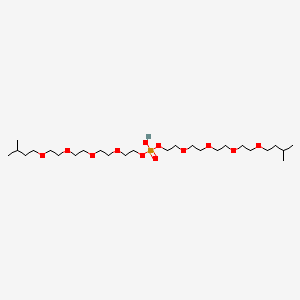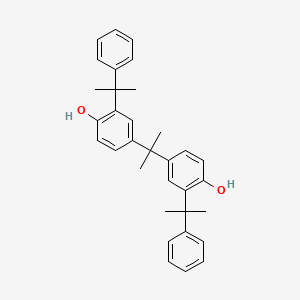
Phenol, 4,4'-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-], also known as Bisphenol A, is an organic synthetic compound with the chemical formula C15H16O2. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are materials found in a variety of consumer goods, including water bottles, food containers, and medical devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is typically synthesized through the condensation reaction of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with phenol to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where phenol and acetone are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the condensation reaction. The resulting product is purified through distillation and crystallization to obtain high-purity Bisphenol A .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitrated, sulfonated, and halogenated derivatives
Applications De Recherche Scientifique
Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polycarbonate plastics and epoxy resins.
Biology: Studied for its endocrine-disrupting properties and its effects on biological systems.
Medicine: Investigated for its potential role in the development of certain diseases, such as cancer and diabetes.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] involves its interaction with estrogen receptors in the body. It mimics the structure of natural estrogen, allowing it to bind to estrogen receptors and activate or inhibit their signaling pathways. This can lead to various biological effects, including alterations in gene expression and disruption of endocrine functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bisphenol S (BPS)
- Bisphenol F (BPF)
- Bisphenol AF (BPAF)
Comparison
Compared to its analogs, Phenol, 4,4’-(1-methylethylidene)bis[2-(1-methyl-1-phenylethyl)-] is unique due to its widespread use and extensive research on its health effects. While Bisphenol S and Bisphenol F are also used in the production of plastics, they are considered to be less effective in mimicking estrogen and have different toxicological profiles. Bisphenol AF, on the other hand, has a higher thermal stability but is less commonly used .
Propriétés
Numéro CAS |
62764-03-8 |
|---|---|
Formule moléculaire |
C33H36O2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
4-[2-[4-hydroxy-3-(2-phenylpropan-2-yl)phenyl]propan-2-yl]-2-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C33H36O2/c1-31(2,25-17-19-29(34)27(21-25)32(3,4)23-13-9-7-10-14-23)26-18-20-30(35)28(22-26)33(5,6)24-15-11-8-12-16-24/h7-22,34-35H,1-6H3 |
Clé InChI |
NFGRQNKRGWZGGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=C(C=CC(=C2)C(C)(C)C3=CC(=C(C=C3)O)C(C)(C)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


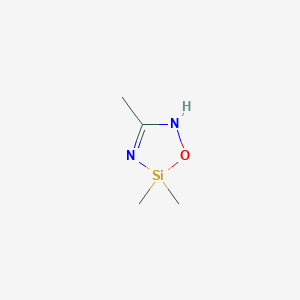
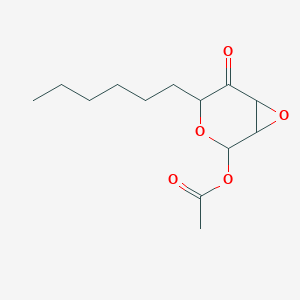
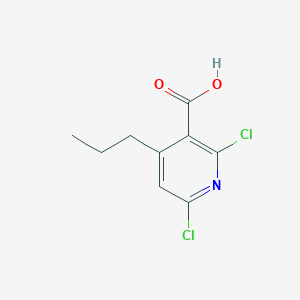
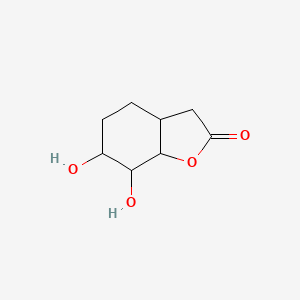
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
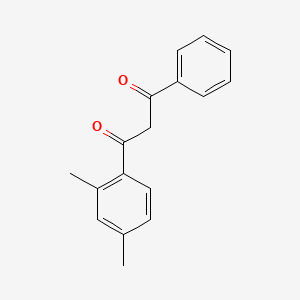
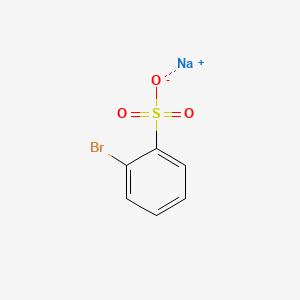
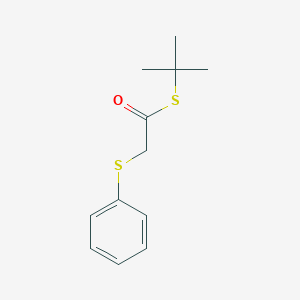
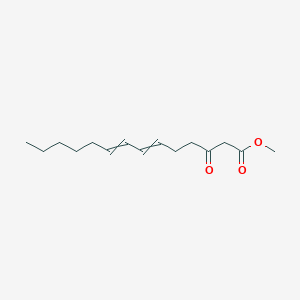
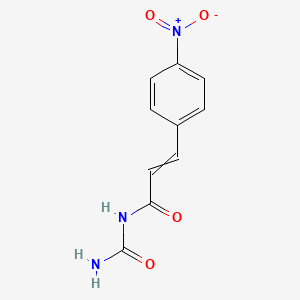
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)


